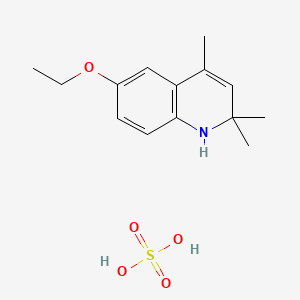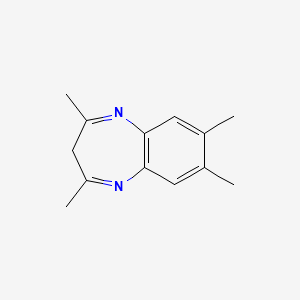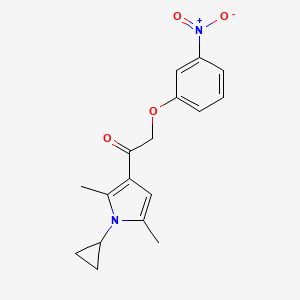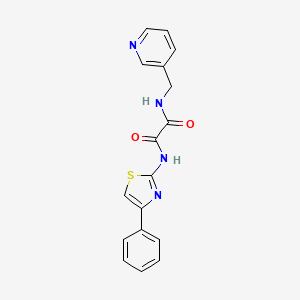![molecular formula C13H16N2OS B14153247 4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine CAS No. 15850-33-6](/img/structure/B14153247.png)
4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine typically involves the reaction of 4-(2-Methylpropoxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including gout and hyperuricemia.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, in the case of its use as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the levels of uric acid in the blood, which is beneficial for the treatment of gout .
Comparison with Similar Compounds
Similar Compounds
Febuxostat: A well-known xanthine oxidase inhibitor with a similar thiazole structure.
Allopurinol: Another xanthine oxidase inhibitor, though structurally different from thiazole derivatives
Uniqueness
4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase with high specificity makes it a valuable compound for therapeutic applications .
Properties
CAS No. |
15850-33-6 |
|---|---|
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
4-[4-(2-methylpropoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2OS/c1-9(2)7-16-11-5-3-10(4-6-11)12-8-17-13(14)15-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15) |
InChI Key |
UTZAKHWRVMPTNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
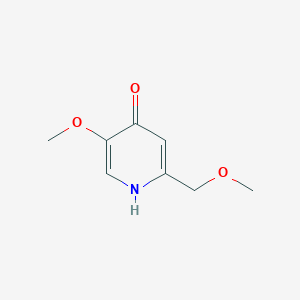
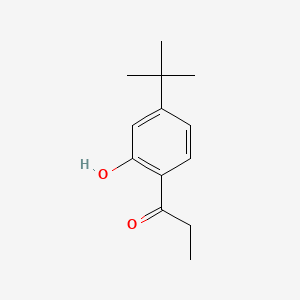
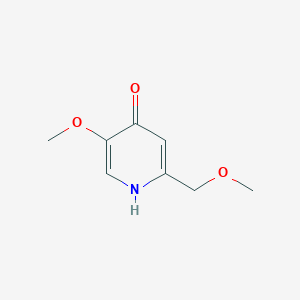
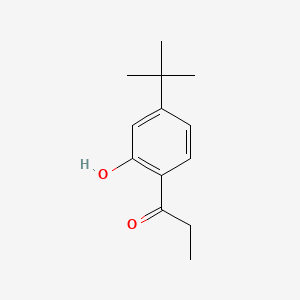
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)

![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
